molecular formula C8H16N3O+ B12521923 N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium CAS No. 802900-17-0

N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium

Cat. No.: B12521923
CAS No.: 802900-17-0
M. Wt: 170.23 g/mol
InChI Key: QJJQBXLXKSCYHO-UHFFFAOYSA-O
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Description

N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium is a chemical compound with a unique structure that includes an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium typically involves the reaction of imidazole derivatives with trimethylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N-Trimethyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)ethan-1-aminium is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

802900-17-0

Molecular Formula

C8H16N3O+

Molecular Weight

170.23 g/mol

IUPAC Name

trimethyl-[2-(2-oxo-1,3-dihydroimidazol-4-yl)ethyl]azanium

InChI

InChI=1S/C8H15N3O/c1-11(2,3)5-4-7-6-9-8(12)10-7/h6H,4-5H2,1-3H3,(H-,9,10,12)/p+1

InChI Key

QJJQBXLXKSCYHO-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CCC1=CNC(=O)N1

Origin of Product

United States

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